![molecular formula C45H58N10O13 B065270 Nepadutant CAS No. 183747-35-5](/img/structure/B65270.png)
Nepadutant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nepadutant is a neuropeptide Y (NPY) receptor antagonist that has been extensively studied for its potential therapeutic applications. NPY is a neurotransmitter that plays a key role in regulating appetite, stress response, and cardiovascular function. Nepadutant has been shown to block the effects of NPY, making it a promising candidate for the treatment of various disorders.
Aplicaciones Científicas De Investigación
Gastrointestinal Motility Modulation
Nepadutant, identified as MEN 11420, is a potent, selective, and competitive antagonist of tachykinin NK2 receptors. It has been shown to effectively antagonize the stimulatory effects of neurokinin A (NKA) on gastrointestinal motility. In a study involving human subjects, nepadutant effectively inhibited NKA-stimulated gastrointestinal motility without affecting the basal migrating motor complex, indicating its potential application in managing gastrointestinal disorders (Lördal, Navalesi, Theodorsson, Maggi, & Hellström, 2001).
Inflammatory Bowel Disease
Nepadutant has demonstrated protective activity in a model of acute rectocolitis induced by acetic acid in guinea-pigs. It significantly reduced macroscopic damage and inflammation, suggesting its role in mitigating the early phases of inflammation in inflammatory bowel diseases (Cutrufo, Evangelista, Cirillo, Ciucci, Conte, López, Manzini, & Maggi, 2000).
Asthma Treatment
A study on asthmatic patients revealed that nepadutant significantly inhibits bronchoconstriction induced by neurokinin A, indicating its potential application in asthma management (Schelfhout, Van De Velde, Maggi, Pauwels, & Joos, 2009).
Pediatric Gastrointestinal and Sensory Applications
In newborn rats, nepadutant inhibited the increase in intestinal transit and visceral sensitivity induced by NK2 receptor activation, suggesting its usefulness in pediatric gastrointestinal and nociceptive disorders (Tramontana, Evangelista, Giuliani, Manzini, Robelet, Girod, & Maggi, 2010).
Pharmacokinetics in Inflammation
Research on rodent models of intestinal inflammation revealed that inflammation enhances the absorption and activity of nepadutant, indicating altered pharmacokinetics and pharmacodynamics in inflamed tissues (Lecci, Carini, Tramontana, D'Aranno, Marinoni, Crea, Buéno, Fioramonti, Criscuoli, Giuliani, & Maggi, 2001).
Solid State Investigation
A study on MEN11282, a precursor of nepadutant, revealed insights into its solid state forms and behavior, which is critical for its manufacturing process (Paoli, Rossi, Chelazzi, Altamura, Fedi, & Giannotti, 2016).
Cardiovascular and Gastrointestinal Function
Nepadutant was assessed for its effects on cardiovascular and gastrointestinal functions in rats and dogs, showing no significant impact on resting cardiovascular and respiratory functions, indicating its specificity for gastrointestinal applications (Giuliani, Guelfi, Toulouse, Buéno, Lecci, Tramontana, Criscuoli, & Maggi, 2001).
Propiedades
Número CAS |
183747-35-5 |
---|---|
Fórmula molecular |
C45H58N10O13 |
Peso molecular |
947 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide |
InChI |
InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29-,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1 |
Clave InChI |
NGCNKEZHGRXHNL-WVWQGFTISA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
Otros números CAS |
183747-35-5 |
Sinónimos |
Nepadutant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.